A-381393

Description

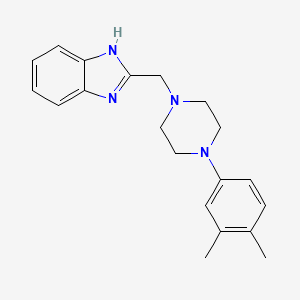

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-15-7-8-17(13-16(15)2)24-11-9-23(10-12-24)14-20-21-18-5-3-4-6-19(18)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQMCVDGOIRQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-381393: A Potent and Selective Dopamine D4 Receptor Antagonist

An In-depth Technical Guide on the Mechanism of Action of A-381393

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective antagonist of the dopamine D4 receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its binding affinity, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a competitive antagonist at the dopamine D4 receptor.[1][2][3][4][5] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. These receptors are primarily coupled to the inhibitory G protein, Gαi/o. Upon activation by the endogenous ligand dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

This compound exerts its effect by binding to the dopamine D4 receptor and preventing dopamine from binding and activating it. This blockade of the receptor prevents the downstream signaling events, thereby inhibiting the physiological effects mediated by D4 receptor activation. In vivo studies have demonstrated that this compound can block the effects of D4 receptor agonists, such as the induction of c-Fos expression and the phosphorylation of extracellular signal-regulated kinase (ERK).

Quantitative Binding Affinity Data

This compound exhibits high affinity and selectivity for the human dopamine D4 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Selectivity vs. D2 | Selectivity vs. D3 |

| Human Dopamine D4.2 | 1.9 | >2700-fold | >2700-fold |

| Human Dopamine D4.4 | 1.5 | >2700-fold | >2700-fold |

| Human Dopamine D4.7 | 1.6 | >2700-fold | >2700-fold |

This compound also shows moderate to weak affinity for other receptors, highlighting its selectivity for the D4 receptor.

| Receptor | Ki (nM) |

| 5-HT2A | 370 |

| 5-HT1A | 1365 |

| Adenoceptor α1A | 2044 |

| Adenoceptor α2C | 1912 |

| Histamine H1 | 2962 |

| Sigma 2 | 8600 |

Signaling Pathways and Antagonistic Action of this compound

The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the mechanism of antagonism by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the standard procedures used to characterize dopamine D4 receptor antagonists like this compound.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for the human dopamine D4 receptor.

Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human recombinant dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D4 antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol or another suitable high-affinity D4 ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Culture the D4 receptor-expressing cells and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer.

-

A fixed concentration of [³H]-Spiperone (typically at or near its Kd value for the D4 receptor).

-

Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or a high concentration of a non-labeled antagonist like haloperidol (for non-specific binding).

-

The cell membrane preparation.

-

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo c-Fos Expression and ERK Phosphorylation Assay

This protocol describes a representative in vivo experiment to assess the antagonist activity of this compound by measuring its ability to block agonist-induced c-Fos expression and ERK phosphorylation in a specific brain region.

Objective: To determine if this compound can block the D4 agonist-induced increase in c-Fos and phosphorylated ERK (p-ERK) in the rodent brain.

Materials:

-

Animals: Adult male rats or mice.

-

Test Compounds: this compound and a selective D4 receptor agonist (e.g., PD168077).

-

Vehicle: Appropriate solvent for drug administration.

-

Anesthetic.

-

Perfusion Solutions: Saline and 4% paraformaldehyde (for immunohistochemistry) or lysis buffer (for Western blotting).

-

Primary Antibodies: Anti-c-Fos and anti-p-ERK antibodies.

-

Secondary Antibodies: Appropriate fluorescently or enzyme-linked secondary antibodies.

-

Microscope and imaging system or Western blotting equipment.

Procedure:

-

Animal Acclimation and Grouping: Acclimate the animals to the housing conditions. Divide them into experimental groups (e.g., Vehicle + Vehicle, Vehicle + D4 Agonist, this compound + D4 Agonist).

-

Drug Administration: Administer this compound (or vehicle) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the D4 agonist administration. Then, administer the D4 agonist (or vehicle).

-

Tissue Collection: At a specific time point after agonist administration (e.g., 2 hours for c-Fos, 15-30 minutes for p-ERK), anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

-

Brain Extraction and Sectioning: Extract the brains and post-fix them in paraformaldehyde. Then, transfer them to a sucrose solution for cryoprotection. Section the brains on a cryostat or vibratome.

-

Immunohistochemistry:

-

Incubate the brain sections with primary antibodies against c-Fos and p-ERK.

-

Wash the sections and incubate them with the corresponding secondary antibodies.

-

Mount the sections on slides and coverslip.

-

-

Imaging and Quantification:

-

Capture images of the brain region of interest using a fluorescence or light microscope.

-

Quantify the number of c-Fos-positive or p-ERK-positive cells in each experimental group.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if this compound significantly blocked the agonist-induced increase in c-Fos and p-ERK expression.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A-381393: An In-Depth Profile of a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of A-381393, a potent antagonist of the dopamine D4 receptor. The document summarizes its binding affinity and functional activity at various dopamine receptor subtypes and other relevant central nervous system targets. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized through in vitro radioligand binding assays, which determine the affinity of the compound for various receptors. The data consistently demonstrates a high affinity and selectivity for the human dopamine D4 receptor.

Binding Affinity (Ki) at Dopamine Receptors

This compound exhibits nanomolar potency at several isoforms of the human dopamine D4 receptor and shows remarkably lower affinity for other dopamine receptor subtypes, indicating a high degree of selectivity.[1][2][3]

| Receptor Subtype | Ligand | Species | Ki (nM) | Selectivity vs. D4.4 |

| Dopamine D4.4 | This compound | Human | 1.5 | - |

| Dopamine D4.2 | This compound | Human | 1.9 | 0.79x |

| Dopamine D4.7 | This compound | Human | 1.6 | 0.94x |

| Dopamine D1 | This compound | Human | >4100 | >2700-fold |

| Dopamine D2 | This compound | Human | >4100 | >2700-fold |

| Dopamine D3 | This compound | Human | >4100 | >2700-fold |

| Dopamine D5 | This compound | Human | >4100 | >2700-fold |

Table 1: Binding affinity profile of this compound at human dopamine receptor subtypes. Data compiled from multiple sources.[1][2]

Binding Affinity (Ki) at Other CNS Receptors

To further characterize its selectivity, this compound has been screened against a panel of other neurotransmitter receptors. It displays moderate affinity for the 5-HT2A receptor and weak affinity for several others.

| Receptor | Ligand | Ki (nM) |

| 5-HT2A | This compound | 370 |

| 5-HT1A | This compound | 1365 |

| Sigma 2 | This compound | 8600 |

| Adrenoceptor α1A | This compound | 2044 |

| Adrenoceptor α2C | This compound | 1912 |

| Histamine H1 | This compound | 2962 |

Table 2: Binding affinity of this compound at various non-dopaminergic CNS receptors.

Functional Activity (IC50/EC50)

Signaling Pathways and Mechanism of Action

Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

-

D1-like receptors are typically coupled to Gs/olf G-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

D2-like receptors , including the D4 receptor, are coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

This compound, as a D4 receptor antagonist, blocks the binding of dopamine to the D4 receptor, thereby preventing the Gi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP.

References

The Role of A-381393 in Elucidating Schizophrenia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the precise etiology remains elusive, the dopamine hypothesis has been a cornerstone of research, suggesting that dysregulation of dopaminergic pathways contributes significantly to the pathophysiology of the disease. Within this framework, the dopamine D4 receptor has emerged as a compelling target for therapeutic intervention. A-381393, a potent and highly selective D4 receptor antagonist, serves as a critical pharmacological tool for investigating the role of this specific receptor subtype in preclinical models of schizophrenia. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in relevant animal models, presenting key data, experimental protocols, and visualizing associated pathways to aid researchers in their exploration of novel therapeutic strategies for schizophrenia.

Core Properties of this compound

This compound is a brain-penetrant compound that exhibits high affinity and selectivity for the dopamine D4 receptor. This specificity allows for the precise dissection of D4 receptor-mediated effects in various experimental paradigms.

Quantitative Data: Binding Affinities of this compound

The following table summarizes the binding affinities (Ki, in nM) of this compound for various dopamine and serotonin receptor subtypes, highlighting its remarkable selectivity for the D4 receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 (fold) |

| Dopamine D4 | 1.5 - 1.9 | - |

| Dopamine D1 | >5400 | >2842 |

| Dopamine D2 | >5400 | >2842 |

| Dopamine D3 | >5400 | >2842 |

| Dopamine D5 | >5400 | >2842 |

| Serotonin 5-HT2A | 370 | ~195 |

Data compiled from publicly available pharmacological databases.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the dopamine D4 receptor. By blocking the binding of endogenous dopamine, it inhibits the downstream signaling cascades initiated by D4 receptor activation. The D4 receptor is a G protein-coupled receptor (GPCR) typically coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the point of intervention for this compound.

Application of this compound in Schizophrenia Models

Animal models are indispensable tools for investigating the neurobiological underpinnings of schizophrenia and for the preclinical evaluation of novel therapeutic agents. This compound is utilized in these models to probe the specific contribution of the D4 receptor to schizophrenia-like behaviors.

Phencyclidine (PCP)-Induced Hyperlocomotion

The NMDA receptor antagonist phencyclidine (PCP) is widely used to model the positive symptoms of schizophrenia in rodents, as it induces a hyperdopaminergic state leading to increased locomotor activity.

Experimental Protocol: PCP-Induced Hyperlocomotion

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Habituation: Individually house rats in the testing chambers (e.g., open-field arenas equipped with photobeam sensors) for at least 60 minutes prior to drug administration to allow for acclimation to the novel environment.

-

Drug Administration:

-

Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the PCP challenge.

-

Administer PCP (e.g., 2.5 mg/kg, subcutaneous) or saline.

-

-

Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a period of 60-120 minutes post-PCP injection.

-

Data Analysis: Analyze the total locomotor activity during the testing period. Compare the effects of different doses of this compound on PCP-induced hyperactivity.

Expected Outcome: Selective D4 receptor antagonists like this compound are expected to attenuate PCP-induced hyperlocomotion, suggesting a role for D4 receptors in the expression of this schizophrenia-like behavior.

Experimental Workflow: PCP-Induced Hyperlocomotion Study

Novel Object Recognition (NOR) Task

Cognitive deficits are a core feature of schizophrenia. The novel object recognition (NOR) task is a widely used behavioral assay to assess recognition memory in rodents, a cognitive domain often impaired in schizophrenia.

Experimental Protocol: Novel Object Recognition Task

-

Animals: Male Wistar rats (200-250g).

-

Habituation: Handle the rats for several days before the experiment. On the day before the training, allow each rat to explore the empty testing arena (a square open-field box) for 10 minutes.

-

Training (Familiarization) Phase:

-

Place two identical objects in the arena.

-

Allow the rat to explore the objects for a set period (e.g., 5 minutes).

-

Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle immediately after the training session.

-

-

Testing Phase (Retention):

-

After a retention interval (e.g., 24 hours), place the rat back into the arena where one of the familiar objects has been replaced with a novel object.

-

Record the time the rat spends exploring each object (the familiar and the novel one) for a set period (e.g., 3 minutes). Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it.

-

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Expected Outcome: While direct evidence for this compound in this specific paradigm is limited in publicly available literature, a compound that improves cognitive function in schizophrenia models would be expected to increase the discrimination index in animals with induced cognitive deficits.

Prepulse Inhibition (PPI) of the Startle Reflex

Prepulse inhibition (PPI) is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are consistently observed in individuals with schizophrenia and are thought to underlie some of the positive symptoms.

Experimental Protocol: Prepulse Inhibition Test

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg, intraperitoneally) or vehicle 30 minutes before the PPI test session.

-

Test Session:

-

Acclimation: Place the mouse in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).

-

Stimuli: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) that elicits a startle response.

-

Prepulse-plus-pulse trials: The pulse is preceded by a weak, non-startling acoustic stimulus (prepulse) at various intensities (e.g., 70, 75, 80 dB for 20 ms) with a specific interstimulus interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((Startle response on prepulse-plus-pulse trial) / (Startle response on pulse-alone trial)) x 100].

Expected Outcome: In models where PPI is disrupted (e.g., by dopamine agonists or NMDA antagonists), a therapeutically relevant compound like a D4 antagonist would be expected to restore or improve PPI.

Conclusion

This compound, with its high selectivity for the dopamine D4 receptor, represents an invaluable tool for researchers investigating the neurobiology of schizophrenia. Its use in preclinical models, such as those described in this guide, allows for the specific examination of the D4 receptor's contribution to the positive and cognitive symptoms associated with the disorder. The detailed protocols and pathway visualizations provided herein are intended to facilitate the design and interpretation of experiments aimed at developing novel and more effective treatments for schizophrenia. Further research utilizing this compound and other selective ligands will continue to refine our understanding of the complex interplay of neurotransmitter systems in this debilitating illness.

The Discovery and Development of A-381393: A Selective Dopamine D4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-381393 is a potent and highly selective antagonist of the dopamine D4 receptor, a target of significant interest for the treatment of various central nervous system disorders. Developed by Abbott Laboratories, this compound has demonstrated a favorable preclinical profile, characterized by high binding affinity, excellent selectivity over other dopamine receptor subtypes, and in vivo activity. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies employed in its characterization.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique polymorphic nature and localization in brain regions associated with cognition and emotion have made it a compelling target for therapeutic intervention in conditions such as schizophrenia and erectile dysfunction. The development of selective D4 receptor antagonists has been a key focus of research to probe the physiological roles of this receptor and to develop novel therapeutics with improved side-effect profiles compared to less selective antipsychotic agents. This compound, chemically known as 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole, emerged from these efforts as a lead compound with significant promise.

Pharmacological Profile

This compound exhibits high affinity for the human dopamine D4 receptor with Ki values of 1.5 nM, 1.9 nM, and 1.6 nM for the D4.4, D4.2, and D4.7 polymorphic variants, respectively.[1][2] Its selectivity for the D4 receptor is over 2700-fold greater than for D1, D2, D3, and D5 dopamine receptors, highlighting its potential for targeted therapeutic action with a reduced risk of off-target effects commonly associated with dopamine receptor modulation.[1][2]

Data Presentation: Binding Affinities of this compound

| Receptor Target | Ki (nM) | Selectivity vs. D4 (approx.) |

| Dopamine D4.4 | 1.5 | - |

| Dopamine D4.2 | 1.9 | - |

| Dopamine D4.7 | 1.6 | - |

| Dopamine D1 | >4000 | >2700-fold |

| Dopamine D2 | >4000 | >2700-fold |

| Dopamine D3 | >4000 | >2700-fold |

| Dopamine D5 | >4000 | >2700-fold |

| 5-HT2A | 370 | ~231-fold |

| 5-HT1A | 1365 | ~853-fold |

| Sigma 2 | 8600 | ~5375-fold |

| Adrenoceptor α1A | 2044 | ~1277-fold |

| Adrenoceptor α2C | 1912 | ~1195-fold |

| Histamine H1 | 2962 | ~1851-fold |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the dopamine D4 receptor. In vivo studies have shown that it can effectively block the signaling cascades initiated by D4 receptor agonists. The D4 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Furthermore, D4 receptor signaling has been shown to modulate the extracellular signal-regulated kinase (ERK) and Akt/NF-kappa B pathways. This compound has been demonstrated to block the agonist-induced phosphorylation of ERK in the hypothalamic paraventricular nucleus (PVN), a key brain region involved in erectile function. This antagonistic action also prevents the downstream expression of the immediate early gene c-Fos, which is a marker of neuronal activation.

Mandatory Visualization: Dopamine D4 Receptor Signaling Pathways

Caption: Dopamine D4 receptor signaling and the antagonistic action of this compound.

Discovery and Lead Optimization

The discovery of this compound by Abbott Laboratories was the result of a focused lead optimization program aimed at identifying potent and selective D4 receptor antagonists. The general strategy for discovering such compounds often involves high-throughput screening of compound libraries to identify initial "hit" compounds with some affinity for the D4 receptor.

Subsequent lead optimization involves iterative cycles of chemical synthesis and pharmacological testing to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase to understand how different chemical modifications impact the compound's interaction with the receptor. For piperazine-containing benzimidazole derivatives like this compound, modifications to the benzimidazole core, the piperazine linker, and the terminal phenyl ring are systematically explored to enhance binding affinity and selectivity. The 3,4-dimethylphenyl substituent in this compound was likely identified through such SAR studies as being optimal for potent D4 receptor antagonism.

Mandatory Visualization: Lead Optimization Workflow

Caption: A generalized workflow for the discovery and lead optimization of a drug candidate.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D4 and other receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human dopamine D4.4 receptor) are prepared by homogenization and centrifugation.

-

Binding Reaction: A constant concentration of a suitable radioligand (e.g., [3H]-spiperone for D4 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo c-Fos Expression and ERK Phosphorylation

Objective: To assess the in vivo antagonist activity of this compound by measuring its ability to block agonist-induced neuronal activation and signaling.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: Animals are pre-treated with either vehicle or this compound at various doses via an appropriate route (e.g., intraperitoneal injection). After a set pre-treatment time, a D4 receptor agonist (e.g., PD168077) or vehicle is administered.

-

Tissue Collection: At a specific time point after agonist administration (e.g., 90 minutes for c-Fos, 15 minutes for p-ERK), the animals are euthanized, and their brains are rapidly removed and processed.

-

Immunohistochemistry for c-Fos:

-

Brains are fixed, sectioned, and incubated with a primary antibody specific for the c-Fos protein.

-

A secondary antibody conjugated to a detectable label (e.g., biotin) is then applied, followed by an avidin-biotin-peroxidase complex.

-

The signal is visualized using a chromogen (e.g., DAB), and the number of c-Fos-positive cells in specific brain regions (e.g., the PVN) is quantified by microscopy.

-

-

Western Blot for Phospho-ERK (p-ERK):

-

The PVN is dissected from fresh brain tissue and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody specific for phosphorylated ERK (p-ERK).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.

-

Conclusion

This compound represents a significant advancement in the development of selective dopamine D4 receptor antagonists. Its high potency and selectivity, coupled with demonstrated in vivo efficacy in modulating key signaling pathways, underscore its value as a research tool and its potential as a therapeutic agent. The data and methodologies presented in this guide provide a comprehensive foundation for further investigation and development of this and similar compounds targeting the dopamine D4 receptor.

References

The Role of A-381393 in Elucidating Dopamine D4 Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuropharmacology due to its association with various neuropsychiatric disorders, including schizophrenia, ADHD, and erectile dysfunction.[1] Its unique pharmacological profile and anatomical distribution in the brain have spurred the development of selective ligands to probe its function. Among these, A-381393, chemically known as 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole, has emerged as a potent and highly selective antagonist for the dopamine D4 receptor. This technical guide provides a comprehensive overview of this compound, its pharmacological properties, and its application in studying D4 receptor signaling and function through detailed experimental protocols and visual workflows.

Pharmacological Profile of this compound

This compound exhibits high affinity for various polymorphic forms of the human dopamine D4 receptor and remarkable selectivity over other dopamine receptor subtypes and a panel of other GPCRs. This high selectivity makes it an invaluable tool for isolating and studying the specific roles of the D4 receptor.

Binding Affinity and Selectivity

The binding affinity of this compound is typically determined through radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor, with the resulting inhibition constant (Ki) indicating its binding affinity.

| Receptor Subtype | Ligand | Ki (nM) | Selectivity vs. D4.4 | Reference |

| Human Dopamine D4.4 | This compound | 1.5 | - | [2] |

| Human Dopamine D4.2 | This compound | 1.9 | - | [2] |

| Human Dopamine D4.7 | This compound | 1.6 | - | [2] |

| Human Dopamine D1 | This compound | >10,000 | >6667-fold | [2] |

| Human Dopamine D2 | This compound | >10,000 | >6667-fold | |

| Human Dopamine D3 | This compound | >10,000 | >6667-fold | |

| Human Dopamine D5 | This compound | >10,000 | >6667-fold | |

| Human 5-HT2A | This compound | 370 | 247-fold | |

| Human 5-HT1A | This compound | 1365 | 910-fold | |

| Sigma 2 | This compound | 8600 | 5733-fold | |

| Adrenoceptor α1A | This compound | 2044 | 1363-fold | |

| Adrenoceptor α2C | This compound | 1912 | 1275-fold | |

| Histamine H1 | This compound | 2962 | 1975-fold |

Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the inhibitory constants (Ki) of this compound for various dopamine receptor subtypes and other G protein-coupled receptors. The data highlights the compound's high affinity and selectivity for the D4 receptor.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of a benzimidazole intermediate followed by alkylation.

Synthetic Workflow

Figure 1: Synthetic pathway for this compound. A plausible synthetic route for this compound involves the condensation of o-phenylenediamine with chloroacetic acid to form 2-chloromethyl-1H-benzimidazole, followed by alkylation with 1-(3,4-dimethylphenyl)piperazine.

Dopamine D4 Receptor Signaling Pathways

The dopamine D4 receptor is a Gi/o-coupled receptor. Its activation by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers a cascade of downstream effects. This compound, as an antagonist, blocks these signaling events by preventing agonist binding.

Figure 2: Dopamine D4 receptor signaling pathway. Activation of the D4 receptor by dopamine initiates a Gi/o-mediated signaling cascade that inhibits adenylyl cyclase and reduces cAMP levels, leading to downstream effects on PKA, ERK, and c-Fos. This compound blocks this pathway by preventing dopamine from binding to the receptor.

Experimental Protocols

This compound is utilized in a variety of in vitro and in vivo assays to characterize its pharmacological properties and to investigate the function of the dopamine D4 receptor.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the binding affinity of this compound for the dopamine D4 receptor.

Figure 3: Radioligand binding assay workflow. This diagram outlines the key steps in determining the binding affinity of this compound for the dopamine D4 receptor using a competitive radioligand binding assay.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine D4.4 receptor.

-

Radioligand: [³H]-Spiperone (a D2-like receptor antagonist).

-

Procedure:

-

Cell membranes are prepared from HEK-293-D4.4 cells.

-

Membranes are incubated in a buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) with a fixed concentration of [³H]-Spiperone (e.g., 0.2-1 nM) and a range of concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled D2-like antagonist (e.g., 10 µM haloperidol).

-

After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D4.4 receptor.

-

Procedure:

-

Cells are plated in 96-well plates and grown to confluency.

-

Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

-

A fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) is added to the wells.

-

After incubation (e.g., 30 minutes at 37°C), the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified to determine its antagonist potency (IC₅₀).

-

3. β-Arrestin Recruitment Assay

This assay assesses the ability of this compound to block agonist-induced recruitment of β-arrestin to the D4 receptor, a key step in receptor desensitization and signaling.

-

Cell Line: PathHunter CHO-K1 cells expressing a ProLink-tagged D4 receptor and an Enzyme Acceptor-tagged β-arrestin.

-

Procedure:

-

Cells are plated in white, clear-bottom 96-well plates.

-

Cells are pre-incubated with various concentrations of this compound.

-

A fixed concentration of a dopamine agonist is added to stimulate the receptor.

-

Upon agonist binding, β-arrestin is recruited to the D4 receptor, forcing the complementation of the two β-galactosidase enzyme fragments, resulting in an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

The luminescence is measured using a plate reader.

-

The inhibitory effect of this compound on the agonist-induced signal is used to determine its antagonist potency.

-

4. ERK Phosphorylation Assay

This assay measures the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule in the D4 receptor pathway.

-

Cell Line: PC-12 cells or other suitable cell lines endogenously or recombinantly expressing the D4 receptor.

-

Procedure:

-

Cells are serum-starved to reduce basal ERK phosphorylation.

-

Cells are pre-treated with different concentrations of this compound.

-

Cells are then stimulated with a D4 receptor agonist (e.g., PD168077).

-

After a short incubation period (e.g., 5-15 minutes), the cells are lysed.

-

The level of phosphorylated ERK (p-ERK) is determined by Western blotting or a cell-based ELISA using an antibody specific for the phosphorylated form of ERK.

-

The total ERK levels are also measured for normalization.

-

The ability of this compound to block the agonist-induced increase in p-ERK is quantified.

-

In Vivo Assays

1. In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the effects of this compound on dopaminergic and other neurotransmitter systems.

Figure 4: In vivo microdialysis workflow. This diagram illustrates the sequential steps involved in conducting an in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels in the brain.

-

Animal Model: Typically rats or mice.

-

Procedure:

-

A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex).

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals to establish a baseline of neurotransmitter levels.

-

This compound is administered (e.g., via intraperitoneal injection or locally through the probe).

-

Dialysate collection continues to monitor changes in neurotransmitter concentrations.

-

The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

2. c-Fos Immunohistochemistry

The expression of the immediate early gene c-Fos is often used as a marker of neuronal activation. This technique can be used to map the brain regions affected by the modulation of D4 receptor activity by this compound.

-

Procedure:

-

Animals are administered a D4 agonist (e.g., PD168077) with or without pre-treatment with this compound.

-

After a specific time (e.g., 90-120 minutes), the animals are euthanized, and their brains are collected.

-

The brains are sectioned and processed for immunohistochemistry using an antibody against the c-Fos protein.

-

The c-Fos-positive cells are visualized using a chromogenic or fluorescent secondary antibody.

-

The number of c-Fos-positive cells in specific brain regions is quantified to assess the level of neuronal activation.

-

This compound's ability to block agonist-induced c-Fos expression provides evidence of its antagonist activity in vivo.

-

Conclusion

This compound is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of the dopamine D4 receptor. Its high affinity and selectivity allow for the precise investigation of D4 receptor function in both in vitro and in vivo models. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to the ongoing efforts to unravel the complex roles of the dopamine D4 receptor in health and disease and to develop novel therapeutics targeting this important receptor.

References

A-381393: An In-Depth Technical Guide to its In Vitro Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of A-381393, a potent and selective dopamine D4 receptor antagonist. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the compound's pharmacological properties, the methodologies used for its characterization, and its mechanism of action at the molecular level.

Core Compound Profile: this compound

This compound, with the chemical name 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole, has been identified as a highly selective antagonist of the dopamine D4 receptor. Its in vitro profile demonstrates significant potency for various human dopamine D4 receptor isoforms with a remarkable selectivity over other dopamine receptor subtypes and a range of other neurotransmitter receptors, ion channels, and transporters.

Data Presentation: Quantitative Analysis of In Vitro Pharmacology

The following tables summarize the quantitative data from in vitro studies of this compound, providing a clear comparison of its binding affinities across multiple targets.

Table 1: Binding Affinity (Ki, nM) of this compound for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity vs. D4.4 |

| Dopamine D4.4 | 1.5[1] | - |

| Dopamine D4.2 | 1.9[1] | 0.79x |

| Dopamine D4.7 | 1.6[1] | 0.94x |

| Dopamine D1 | >10,000 | >6667x |

| Dopamine D2 | >10,000 | >6667x |

| Dopamine D3 | >10,000 | >6667x |

| Dopamine D5 | >10,000 | >6667x |

Table 2: Binding Affinity (Ki, nM) of this compound for Other CNS Receptors

| Receptor | Ki (nM) |

| 5-HT2A | 370[1] |

| 5-HT1A | 1365[1] |

| Sigma 2 | 8600 |

| Adrenoceptor α1A | 2044 |

| Adrenoceptor α2C | 1912 |

| Histamine H1 | 2962 |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on standard pharmacological assays and reflect the likely procedures used in the original studies.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity (Ki) of this compound for various receptors. A competitive binding format using [3H]-spiperone, a well-characterized radioligand for D2-like receptors, was employed.

Objective: To determine the inhibition constant (Ki) of this compound at human dopamine D4 receptors and other receptor subtypes.

Materials:

-

Cell Membranes: Membranes from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human dopamine D4.4, D4.2, D4.7, D1, D2, D3, or D5 receptors.

-

Radioligand: [3H]-spiperone.

-

Non-specific binding control: Haloperidol or another suitable competitor at a high concentration (e.g., 10 µM).

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Instrumentation: Scintillation counter.

Procedure:

-

Incubation Setup: In a 96-well plate, combine the cell membranes, [3H]-spiperone (at a concentration near its Kd for the target receptor), and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding, no competing ligand is added. For non-specific binding, a high concentration of a suitable unlabeled antagonist (e.g., haloperidol) is added.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the dopamine D4 receptor and is used to determine the antagonist properties of this compound.

Objective: To assess the ability of this compound to inhibit agonist-stimulated G-protein activation at the human dopamine D4 receptor.

Materials:

-

Cell Membranes: Membranes from cells expressing the human dopamine D4.4 receptor.

-

Radioligand: [35S]GTPγS.

-

Agonist: A selective D4 agonist such as PD168077 or dopamine.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically includes HEPES, NaCl, MgCl2, and GDP.

-

Instrumentation: Scintillation counter.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with this compound at various concentrations.

-

Agonist Stimulation: The D4 agonist is added to stimulate the receptor.

-

GTPγS Binding: [35S]GTPγS is added to the reaction mixture. In the presence of an agonist, the activated G-protein will bind [35S]GTPγS.

-

Incubation: The mixture is incubated to allow for G-protein activation and binding of the radioligand.

-

Termination and Filtration: The assay is terminated by rapid filtration, similar to the radioligand binding assay.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is determined, and the IC50 is calculated.

Intracellular Calcium Flux Assay

This cell-based functional assay measures changes in intracellular calcium concentrations following receptor activation and is another method to confirm the antagonistic activity of this compound.

Objective: To determine if this compound can block agonist-induced calcium mobilization in cells expressing the human dopamine D4 receptor.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D4.4 receptor and a G-protein that couples to phospholipase C (e.g., Gαq/i5).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

-

Agonist: A D4 receptor agonist (e.g., dopamine or PD168077).

-

Test Compound: this compound.

-

Instrumentation: A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating and Dye Loading: Cells are plated in a 96- or 384-well plate and then loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The plate is placed in the fluorescence reader, and this compound at various concentrations is added to the wells.

-

Agonist Challenge: After a short incubation with the antagonist, the D4 agonist is added to stimulate the cells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The ability of this compound to block the agonist-induced increase in fluorescence is quantified, and an IC50 value is determined.

Mandatory Visualizations

Dopamine D4 Receptor Signaling and this compound Inhibition

The following diagram illustrates the signaling pathway of the dopamine D4 receptor upon activation by an agonist and the point of inhibition by this compound. Dopamine D4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Furthermore, studies have shown that D4 receptor activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and the expression of the immediate early gene c-Fos. This compound acts as a competitive antagonist, blocking the binding of agonists and thereby preventing these downstream signaling events.

Caption: Dopamine D4 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The logical progression of in vitro experiments to characterize a novel compound like this compound typically starts with binding assays to determine affinity and selectivity, followed by functional assays to confirm its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for A-381393 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-381393 is a potent and highly selective antagonist of the dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][2] The D4 receptor is predominantly coupled to the Gi/o signaling pathway, which upon activation by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound effectively blocks this signaling cascade by competitively binding to the D4 receptor, thereby preventing agonist-induced responses. Its high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) and other neurotransmitter receptors makes it a valuable tool for investigating D4 receptor pharmacology and a potential lead compound for the development of therapeutics targeting CNS disorders.[2][3]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its antagonist activity and to study D4 receptor-mediated signaling.

Mechanism of Action

This compound acts as a competitive antagonist at the dopamine D4 receptor. By occupying the receptor's binding site, it prevents the binding of dopamine and other D4 agonists. This blockade inhibits the downstream signaling cascade, primarily the inhibition of adenylyl cyclase, thus maintaining basal cAMP levels in the presence of a D4 agonist.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound and a closely related compound.

Table 1: Binding Affinity of this compound for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity vs. D4.4 |

| D4.2 | 1.9[3] | ~1.3-fold |

| D4.4 | 1.5 | 1-fold |

| D4.7 | 1.6 | ~1.1-fold |

| D1 | >4000 | >2700-fold |

| D2 | >4000 | >2700-fold |

| D3 | >4000 | >2700-fold |

| D5 | >4000 | >2700-fold |

Table 2: Functional Potency of a Compound Structurally Related to this compound

| Compound | Cell Line | Assay Type | Readout | IC50 (nM) |

| Compound 33* | HEK293 (expressing human D4.4) | FLIPR Assay | Calcium Flux | 5 |

Note: Data for a structurally related compound from the same chemical series as this compound, as reported in the cited literature.

Signaling Pathway and Experimental Workflow

Dopamine D4 Receptor Signaling Pathway Antagonized by this compound

Caption: Dopamine D4 receptor signaling pathway and its inhibition by this compound.

General Experimental Workflow for a cAMP Inhibition Assay

References

Application Notes and Protocols for Calcium Imaging Assays with A-381393

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-381393 is a potent and selective antagonist of the dopamine D4 receptor.[1][2][3] As a critical component of the central nervous system, the dopamine D4 receptor is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery and development.[4] Calcium imaging assays are powerful tools for studying G protein-coupled receptor (GPCR) signaling, such as that of the dopamine D4 receptor. These assays allow for the real-time monitoring of intracellular calcium fluctuations upon receptor activation and modulation by compounds like this compound.[5]

This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays to characterize its antagonist activity at the dopamine D4 receptor.

Data Presentation: this compound Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound for various human dopamine receptor subtypes and other selected receptors, demonstrating its high selectivity for the D4 receptor.

| Receptor Subtype | Ki (nM) | Selectivity vs. D4.4 | Reference |

| Dopamine D4.4 | 1.5 | - | |

| Dopamine D4.2 | 1.9 | 0.79x | |

| Dopamine D4.7 | 1.6 | 0.94x | |

| Dopamine D1 | >4100 | >2700-fold | |

| Dopamine D2 | >4100 | >2700-fold | |

| Dopamine D3 | >4100 | >2700-fold | |

| Dopamine D5 | >4100 | >2700-fold | |

| 5-HT2A | 370 | 247-fold | |

| 5-HT1A | 1365 | 910-fold | |

| Sigma 2 | 8600 | 5733-fold | |

| Adrenoceptor α1A | 2044 | 1363-fold | |

| Adrenoceptor α2C | 1912 | 1275-fold | |

| Histamine H1 | 2962 | 1975-fold |

Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In many cellular systems, Gi/o activation can also lead to the mobilization of intracellular calcium stores through the activation of phospholipase C (PLC) via the βγ subunits of the G protein. This compound, as an antagonist, blocks the binding of agonists to the D4 receptor, thereby preventing these downstream signaling events.

Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodology for conducting a calcium imaging assay to evaluate the antagonist properties of this compound on the dopamine D4 receptor.

Cell Culture and Plating

-

Cell Line: Use a cell line stably expressing the human dopamine D4 receptor, such as HEK293 or CHO cells.

-

Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Plating: Seed cells into 96-well, black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

Calcium Dye Loading

-

Dye Preparation: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions. Often, an equal volume of Pluronic F-127 solution is mixed with the dye stock to aid in dispersion.

-

Cell Loading:

-

Remove the culture medium from the wells.

-

Wash the cells gently with a buffered saline solution (e.g., HBSS).

-

Add the dye loading buffer to each well.

-

Incubate the plate in the dark at 37°C for 30-60 minutes.

-

-

Washing: After incubation, gently wash the cells two to three times with the buffered saline solution to remove excess dye.

-

Final Volume: Add a final volume of buffered saline solution to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the AM ester.

Compound Preparation and Addition

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the buffered saline solution to the desired final concentrations.

-

Agonist Preparation: Prepare a stock solution of a dopamine D4 receptor agonist (e.g., PD-168077 or dopamine) in an appropriate solvent. Serially dilute the agonist to the desired concentrations.

-

Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells of the cell plate. Incubate for 15-30 minutes at room temperature.

-

Agonist Addition: Following the antagonist incubation, add the agonist solution to the wells.

Data Acquisition

-

Instrumentation: Use a fluorescence microplate reader or a fluorescence microscope equipped with the appropriate filters for the chosen calcium indicator.

-

Measurement:

-

Measure the baseline fluorescence for a few seconds before adding the agonist.

-

Add the agonist and immediately begin recording the change in fluorescence over time.

-

Continue recording for a sufficient duration to capture the peak calcium response and its subsequent decay.

-

Data Analysis

-

Response Calculation: The calcium response is typically calculated as the change in fluorescence (ΔF) over the baseline fluorescence (F0), expressed as ΔF/F0.

-

Dose-Response Curves:

-

Agonist EC50: Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value.

-

Antagonist IC50: In the presence of different concentrations of this compound, the agonist dose-response curve will shift to the right. Plot the peak response to a fixed concentration of agonist (e.g., EC80) against the log of the this compound concentration to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the key steps in the calcium imaging assay protocol.

Caption: Experimental workflow for a calcium imaging assay with this compound.

Expected Results

Based on the known pharmacology of this compound as a potent and selective D4 antagonist, the expected outcome of this assay is a concentration-dependent inhibition of the agonist-induced calcium response. This will be observed as a rightward shift in the agonist dose-response curve in the presence of increasing concentrations of this compound. The calculated IC50 value for this compound should be in the low nanomolar range, consistent with its reported binding affinity.

Troubleshooting

-

Low Signal-to-Noise Ratio:

-

Optimize cell seeding density.

-

Increase dye loading concentration or incubation time.

-

Ensure complete de-esterification of the dye.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding.

-

Use automated liquid handling for compound and reagent addition.

-

-

No Agonist Response:

-

Confirm D4 receptor expression in the cell line.

-

Verify the activity of the agonist.

-

Ensure the calcium imaging setup is functioning correctly.

-

By following these detailed protocols and application notes, researchers can effectively utilize this compound in calcium imaging assays to investigate dopamine D4 receptor signaling and pharmacology.

References

Application Notes and Protocols for A-381393 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-381393 is a potent and selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric conditions.[1][2][3] Radioligand binding assays are the gold standard for determining the affinity of a compound like this compound to its target receptor.[4] This document provides detailed protocols and data for utilizing this compound in competitive radioligand binding assays to characterize its interaction with the dopamine D4 receptor.

Quantitative Data: Binding Affinity of this compound

This compound demonstrates high affinity for human dopamine D4 receptor variants and significant selectivity over other dopamine receptor subtypes and other CNS targets.[1] The inhibitory constant (Kᵢ) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

| Target Receptor | Ligand | Kᵢ (nM) |

| Human Dopamine D4.2 | This compound | 1.9 |

| Human Dopamine D4.4 | This compound | 1.5 |

| Human Dopamine D4.7 | This compound | 1.6 |

| Human Dopamine D1, D2, D3, D5 | This compound | >2700-fold lower affinity than for D4 |

| Human 5-HT₂ₐ | This compound | 370 |

| Human 5-HT₁ₐ | This compound | 1365 |

| Human Histamine H1 | This compound | 2962 |

Signaling Pathway and Mechanism of Action

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist such as dopamine, the D4 receptor inhibits the enzyme adenylyl cyclase. This action reduces the intracellular production of the second messenger cyclic AMP (cAMP). As an antagonist, this compound binds to the D4 receptor but does not activate it. Instead, it blocks the receptor, preventing dopamine or other agonists from binding and initiating the downstream signaling cascade. This blockade prevents the inhibition of adenylyl cyclase, thereby maintaining cAMP levels that would otherwise be suppressed by an agonist.

Experimental Protocols

This section details a competitive radioligand binding assay to determine the Kᵢ of this compound for the human dopamine D4 receptor. The protocol is adapted for a 96-well plate format using a filtration method.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone (a common antagonist radioligand for D2-like receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., 2 µM (+)-butaclamol or haloperidol).

-

Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, with protease inhibitor cocktail, pH 7.4 (ice-cold).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Assay Buffer (ice-cold).

-

Equipment: 96-well plates, glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine), vacuum filtration apparatus (cell harvester), scintillation counter, scintillation fluid.

Procedure

1. Membrane Preparation

-

Harvest cells expressing the D4 receptor and wash with ice-cold PBS.

-

Homogenize the cells in 20 volumes of ice-cold Lysis Buffer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation.

-

Resuspend the final pellet in Assay Buffer (or a buffer with 10% sucrose for cryoprotection) and determine the protein concentration using a standard method (e.g., BCA assay).

-

Store aliquots at -80°C until use.

2. Radioligand Binding Assay (Competitive)

-

On the day of the assay, thaw the membrane preparation and resuspend to the desired concentration in Assay Buffer (e.g., 10-50 µg protein per well).

-

Prepare serial dilutions of this compound (e.g., 10 concentrations spanning a 5-log unit range).

-

Set up the 96-well plate with a final assay volume of 250 µL per well as follows:

-

Total Binding (TB): Add membrane preparation, Assay Buffer, and a fixed concentration of [³H]-Spiperone (typically at or near its Kₔ, e.g., 0.1 - 0.5 nM).

-

Non-specific Binding (NSB): Add membrane preparation, the non-specific binding control (e.g., 2 µM (+)-butaclamol), and [³H]-Spiperone.

-

Competition: Add membrane preparation, a specific concentration of this compound from the dilution series, and [³H]-Spiperone.

-

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration onto the glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand ([³H]-Spiperone) and Kₔ is its dissociation constant for the D4 receptor.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive radioligand binding assay protocol.

References

Application of A-381393 in Electrophysiology Recordings: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-381393 is a potent and highly selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[1] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological roles of the D4 receptor in neuronal circuits and for investigating its potential as a therapeutic target for neuropsychiatric disorders. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to characterize its effects on neuronal activity.

Mechanism of Action

This compound acts as a competitive antagonist at the dopamine D4 receptor. By binding to the receptor, it blocks the action of the endogenous ligand, dopamine.[2] The D4 receptor is a member of the D2-like family of dopamine receptors, which are typically coupled to Gαi/o proteins.[3][4] Activation of the D4 receptor generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[5] This signaling cascade can modulate the activity of various ion channels, including potassium and calcium channels, thereby influencing neuronal excitability and synaptic transmission.

Data Presentation

While direct quantitative electrophysiological data for this compound is limited in the available literature, the following tables summarize representative data from studies using other selective dopamine D4 receptor ligands. This information can serve as a guide for expected outcomes when using this compound.

Table 1: Effects of D4 Receptor Modulation on Inhibitory Postsynaptic Currents (IPSCs)

| Ligand Type | Compound | Concentration | Neuron Type | Effect on IPSC Amplitude | Reference |

| Antagonist | L-745,870 | 1 µM | Thalamic Reticular Nucleus | Blocks dopamine-induced suppression | |

| Agonist | PD168077 | 10 µM | Globus Pallidus | Suppression |

Table 2: Effects of D4 Receptor Modulation on Neuronal Firing

| Ligand Type | Compound | Concentration | Neuron Type | Effect on Spontaneous Action Potential (sAP) Frequency | Reference |

| Agonist | PD168077 | 40 µM | PFC Pyramidal Neurons | Decrease | |

| Agonist | PD168077 | 40 µM | PFC Fast-Spiking Interneurons | Transient increase followed by a decrease |

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on synaptic transmission and neuronal excitability.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)

This protocol is designed to assess the effect of this compound on GABAergic synaptic transmission.

1. Slice Preparation:

-

Anesthetize an adult rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, and 1 MgCl₂.

-

Rapidly dissect the brain and prepare 300 µm coronal slices containing the brain region of interest (e.g., prefrontal cortex, globus pallidus) using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

2. Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 32-34°C.

-

Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the patch pipette with an internal solution containing (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with CsOH). The high chloride concentration will result in inward sIPSCs when the neuron is voltage-clamped at negative potentials.

3. Recording Procedure:

-

Obtain a gigaseal (>1 GΩ) on a target neuron and establish a whole-cell configuration.

-

Voltage-clamp the neuron at -70 mV.

-

Record baseline sIPSCs for 5-10 minutes. To isolate GABAergic currents, bath-apply antagonists for ionotropic glutamate receptors (e.g., 20 µM CNQX and 50 µM APV).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use.

-

Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record sIPSCs for 10-15 minutes.

-

To investigate the antagonistic properties of this compound, co-apply with a D4 receptor agonist (e.g., PD168077) after a stable baseline in the presence of this compound is established.

-

Wash out the drug(s) by perfusing with aCSF for at least 15-20 minutes.

4. Data Analysis:

-

Analyze sIPSC frequency and amplitude using appropriate software (e.g., Clampfit, Mini Analysis).

-

Compare the frequency and amplitude of sIPSCs during baseline, drug application, and washout periods. Statistical significance can be determined using appropriate tests (e.g., paired t-test or ANOVA).

Protocol 2: Whole-Cell Current-Clamp Recording of Neuronal Excitability

This protocol is designed to assess the effect of this compound on the intrinsic firing properties of neurons.

1. Slice and Recording Setup:

-

Follow the same slice preparation and recording setup as in Protocol 1.

-

For the internal solution, use a potassium-based solution containing (in mM): 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

2. Recording Procedure:

-

Establish a whole-cell current-clamp configuration.

-

Measure the resting membrane potential.

-

Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +300 pA in 20 pA increments, 500 ms duration) to elicit action potentials and determine the neuron's input resistance and firing pattern.

-

Record baseline firing properties for 5-10 minutes.

-

Bath-apply this compound at the desired concentration and repeat the current injection protocol.

-

To test for antagonism, co-apply a D4 agonist after establishing a baseline with this compound.

-

Wash out the drug(s) and repeat the current injection protocol.

3. Data Analysis:

-

Analyze action potential properties including threshold, amplitude, duration, and afterhyperpolarization.

-

Construct frequency-current (f-I) plots to assess changes in neuronal gain.

-

Compare these parameters before, during, and after drug application using appropriate statistical tests.

Mandatory Visualizations

Caption: Signaling pathway of a D4 receptor antagonist like this compound.

Caption: General experimental workflow for electrophysiological recordings.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine D4 receptor-induced postsynaptic inhibition of GABAergic currents in mouse globus pallidus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting A-381393 solubility and precipitation issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-381393. The information provided is designed to address common challenges related to the solubility and precipitation of this compound during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?